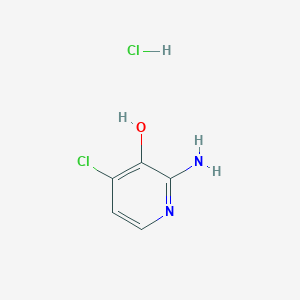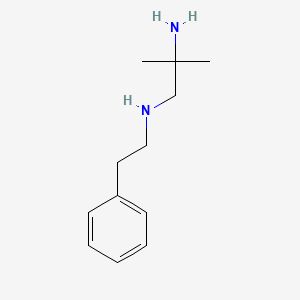
(2-Amino-2-methylpropyl)(2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-2-methylpropyl)(benzyl)methylamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an amino group, a methyl group, and a benzyl group attached to a propylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-2-methylpropyl)(benzyl)methylamine typically involves the reaction of benzyl chloride with 2-amino-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-amino-2-methylpropanol is replaced by the benzyl group, forming the desired amine product .
Industrial Production Methods
In industrial settings, the production of (2-amino-2-methylpropyl)(benzyl)methylamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-amino-2-methylpropyl)(benzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-amino-2-methylpropyl)(benzyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-amino-2-methylpropyl)(benzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- (2-amino-2-methylpropyl)(phenyl)methylamine
- (2-amino-2-methylpropyl)(ethyl)methylamine
- (2-amino-2-methylpropyl)(propyl)methylamine
Uniqueness
(2-amino-2-methylpropyl)(benzyl)methylamine is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,13)10-14-9-8-11-6-4-3-5-7-11/h3-7,14H,8-10,13H2,1-2H3 |
InChI Key |
AZZWZGYNESCVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
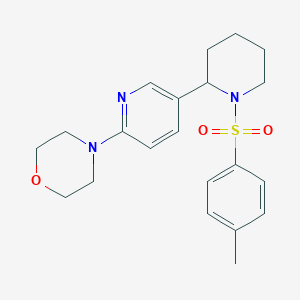
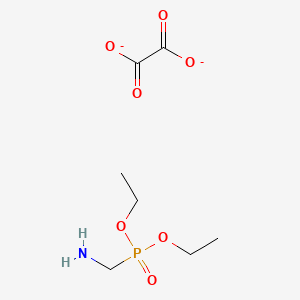

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
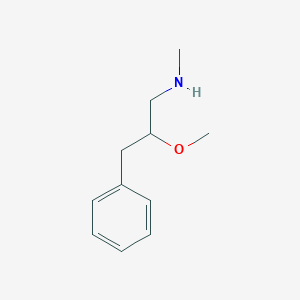





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
